2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid
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Overview
Description
2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid, also known as tyrosine, is a non-essential amino acid that plays a crucial role in protein synthesis. It is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. Tyrosine is also involved in the production of melanin, the pigment responsible for hair and skin color .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tyrosine can be synthesized through several methods. One common synthetic route involves the Strecker synthesis, which starts with the reaction of an aldehyde with ammonia and hydrogen cyanide to form an aminonitrile. This intermediate is then hydrolyzed to produce the amino acid. Another method involves the enzymatic conversion of phenylalanine to tyrosine by the enzyme phenylalanine hydroxylase .
Industrial Production Methods: Industrial production of tyrosine typically involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce tyrosine. The fermentation process is optimized to maximize yield, and the tyrosine is then extracted and purified for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Tyrosine undergoes several types of chemical reactions, including:
Oxidation: Tyrosine can be oxidized to form dopaquinone, an intermediate in melanin synthesis.
Reduction: Reduction of tyrosine is less common but can occur under specific conditions.
Substitution: Tyrosine can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Dopaquinone and other melanin intermediates.
Substitution: Various substituted tyrosine derivatives, depending on the reagents used.
Scientific Research Applications
Tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of peptides and proteins.
Biology: Studied for its role in neurotransmitter synthesis and its effects on brain function.
Medicine: Investigated for its potential in treating conditions like phenylketonuria and depression.
Industry: Used in the production of dietary supplements and as a food additive.
Mechanism of Action
Tyrosine exerts its effects primarily through its role as a precursor to neurotransmitters. It is converted to L-DOPA by the enzyme tyrosine hydroxylase, and L-DOPA is subsequently converted to dopamine. Dopamine can then be further converted to norepinephrine and epinephrine. These neurotransmitters play critical roles in regulating mood, cognition, and the body’s response to stress .
Comparison with Similar Compounds
Phenylalanine: An essential amino acid that is a precursor to tyrosine.
Tryptophan: Another amino acid that serves as a precursor to serotonin, a neurotransmitter similar to dopamine.
Uniqueness: Tyrosine is unique in its dual role as both a proteinogenic amino acid and a precursor to several important neurotransmitters. This dual functionality makes it a critical compound in both metabolic and neurological processes .
Properties
Molecular Formula |
C9H11NO4 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-9(5-11,8(13)14)6-1-3-7(12)4-2-6/h1-4,11-12H,5,10H2,(H,13,14) |
InChI Key |
MRCCHJGQBLNMFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)(C(=O)O)N)O |
Origin of Product |
United States |
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